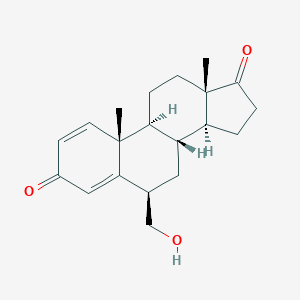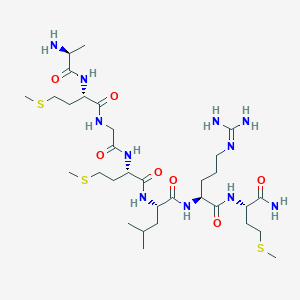
Pev-myomodulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pev-myomodulin is a peptide hormone that is found in the nervous system of various invertebrates. It is a member of the myomodulin family of peptides, which are known for their neuromodulatory effects on muscle contraction. Pev-myomodulin is of particular interest to researchers due to its potential applications in scientific research and medicine.
Mecanismo De Acción
Pev-myomodulin acts as a neuromodulator, meaning that it modifies the activity of neurons in the nervous system. Specifically, it has been shown to enhance the contraction of muscles in various invertebrates, including crabs and lobsters. Pev-myomodulin achieves this by binding to specific receptors on muscle cells, which triggers a series of biochemical reactions that ultimately lead to muscle contraction.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on muscle contraction, pev-myomodulin has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters in the nervous system, which could have implications for the treatment of neurological disorders. Pev-myomodulin has also been shown to regulate the secretion of hormones in various invertebrates, which could have implications for the development of new therapies for endocrine disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using pev-myomodulin in lab experiments is its ability to enhance muscle contraction. This makes it a useful tool for studying the neuromodulatory effects of peptides on muscle activity. Additionally, pev-myomodulin is relatively easy to synthesize using SPPS, which makes it readily available for use in scientific research.
However, there are also some limitations to using pev-myomodulin in lab experiments. For example, its effects on muscle contraction are limited to invertebrates, which makes it less useful for studying the effects of neuromodulators on muscle activity in vertebrates. Additionally, the mechanism of action of pev-myomodulin is not fully understood, which could limit its usefulness in certain types of research.
Direcciones Futuras
Despite these limitations, there are still many future directions for research on pev-myomodulin. For example, researchers could investigate the potential applications of pev-myomodulin in the treatment of neurological and endocrine disorders. Additionally, further research is needed to fully understand the mechanism of action of pev-myomodulin, which could lead to new insights into the role of neuropeptides in the nervous system. Finally, researchers could explore the potential use of pev-myomodulin as a tool for studying the neuromodulatory effects of peptides on muscle activity in invertebrates.
Métodos De Síntesis
Pev-myomodulin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). This method allows for the production of large quantities of pure pev-myomodulin, which is necessary for scientific research.
Aplicaciones Científicas De Investigación
Pev-myomodulin has been shown to have a variety of scientific research applications. It has been used to study the neuromodulatory effects of peptides on muscle contraction, as well as the role of neuropeptides in the nervous system. Pev-myomodulin has also been used to investigate the mechanisms of peptide hormone action, which could have implications for the development of new drugs and therapies.
Propiedades
Número CAS |
157203-83-3 |
|---|---|
Nombre del producto |
Pev-myomodulin |
Fórmula molecular |
C32H61N11O7S3 |
Peso molecular |
808.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C32H61N11O7S3/c1-18(2)16-24(31(50)42-21(8-7-12-37-32(35)36)29(48)40-20(26(34)45)9-13-51-4)43-30(49)23(11-15-53-6)39-25(44)17-38-28(47)22(10-14-52-5)41-27(46)19(3)33/h18-24H,7-17,33H2,1-6H3,(H2,34,45)(H,38,47)(H,39,44)(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H4,35,36,37)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
QIVAPUQIIBGRDE-BTNSXGMBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C)N |
Secuencia |
AMGMLRM |
Sinónimos |
Ala-Met-Gly-Leu-Arg-Met-NH2 alanyl-methionyl-glycyl-leucyl-arginyl-methioninamide pev-myomodulin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



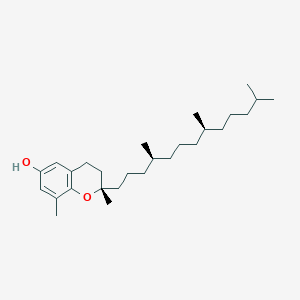
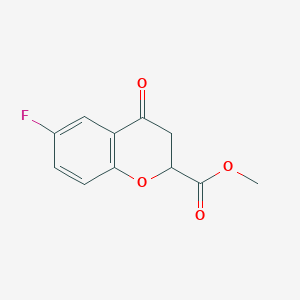
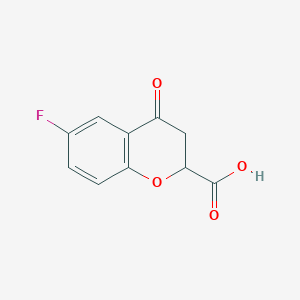
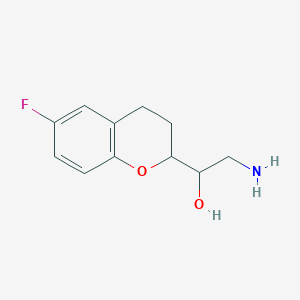
![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
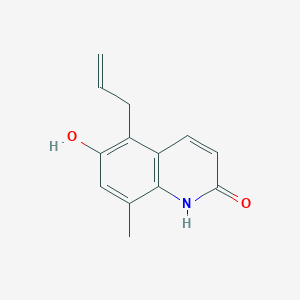
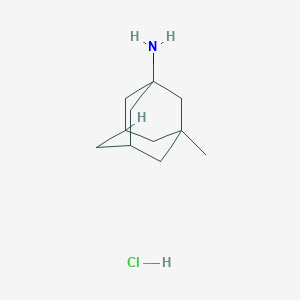
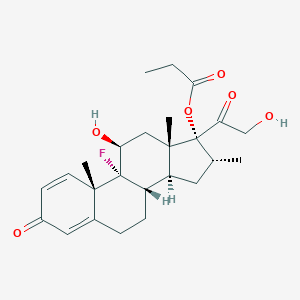

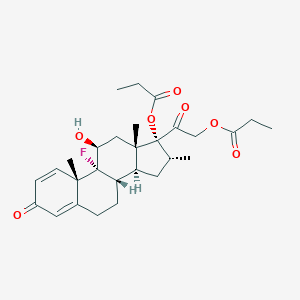
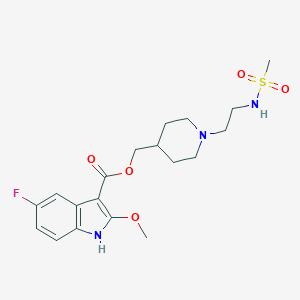
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)
